REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6]=2[C:5]([CH:11]=O)=[C:4]([CH3:13])[C:3]=1[CH3:14]>CC(C)=O>[CH3:1][C:2]1[C:10]2[CH2:9][CH2:8][O:7][C:6]=2[C:5]([CH:11]=[CH:5][C:6](=[O:7])[CH3:10])=[C:4]([CH3:13])[C:3]=1[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C=2OCCC21)C=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
( a )
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was obtained as a pale brown solid, mp 116° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C=2OCCC21)C=CC(C)=O)C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |